Home > Products > Screening Compounds P79920 > Lapatinib-d7 Ditosylate
Lapatinib-d7 Ditosylate - 1009307-24-7

Lapatinib-d7 Ditosylate

Catalog Number: EVT-1460500
CAS Number: 1009307-24-7
Molecular Formula: C36H34ClFN4O7S2
Molecular Weight: 760.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lapatinib-d7 Ditosylate is a pharmaceutical compound derived from lapatinib, which is primarily used in the treatment of certain types of breast cancer. This compound is a selective dual inhibitor of the epidermal growth factor receptor and the human epidermal growth factor receptor 2. Lapatinib-d7 Ditosylate is particularly noted for its role in targeting cancer cells that overexpress these receptors, thereby inhibiting tumor growth and proliferation.

Source

Lapatinib-d7 Ditosylate is synthesized from lapatinib through a series of chemical reactions, where it is converted into its ditosylate form using p-toluenesulfonic acid monohydrate. The final product is a crystalline salt that enhances the compound's solubility and bioavailability, making it suitable for oral administration in clinical settings .

Classification

Lapatinib-d7 Ditosylate falls under the classification of tyrosine kinase inhibitors. It specifically targets the ErbB-1 and ErbB-2 receptors, which are implicated in various cancers, particularly breast cancer. The compound is categorized as an anticancer agent due to its mechanism of action that disrupts signaling pathways essential for tumor cell survival and proliferation .

Synthesis Analysis

Methods

The synthesis of Lapatinib-d7 Ditosylate involves several key steps:

  1. Formation of the Base: The starting material undergoes a series of reactions to form the lapatinib base.
  2. Salt Formation: The lapatinib base is treated with p-toluenesulfonic acid monohydrate to form the ditosylate salt.
  3. Purification: The crude salt is purified through crystallization from aqueous isopropyl alcohol to yield high-purity lapatinib ditosylate monohydrate .

Technical Details

The synthesis process includes precise control over temperature and reaction conditions to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Lapatinib-d7 Ditosylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure features a quinazoline core, which is essential for its interaction with tyrosine kinase receptors.

Data

  • Molecular Formula: C22H24ClFN4O4S2
  • Molecular Weight: 477.03 g/mol
  • The compound exhibits distinct peaks in NMR spectra that correspond to various hydrogen and carbon environments within the molecule, confirming its structural integrity .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Lapatinib-d7 Ditosylate include:

  1. Nucleophilic Substitution: Involves the reaction of chloro compounds with aniline derivatives to form aryl amines.
  2. Salt Formation: The conversion of the lapatinib base into its ditosylate form through acid-base neutralization.
  3. Crystallization: This step ensures that impurities are removed, leading to a stable final product suitable for pharmaceutical use .

Technical Details

Each reaction step requires careful monitoring of conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.

Mechanism of Action

Lapatinib-d7 Ditosylate exerts its therapeutic effects primarily through inhibition of the ErbB-1 and ErbB-2 tyrosine kinases:

  1. Receptor Binding: The compound competes with adenosine triphosphate for binding at the active site of these receptors.
  2. Signal Disruption: By inhibiting receptor phosphorylation, Lapatinib-d7 Ditosylate disrupts downstream signaling pathways involved in cell proliferation and survival.
  3. Cell Cycle Arrest: The inhibition leads to G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Data

In vitro studies have demonstrated that Lapatinib-d7 Ditosylate has an IC50 value against ErbB-2 and ErbB-1 in the low nanomolar range (approximately 9.2 nM for ErbB-2) indicating high potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water due to its salt form, enhancing bioavailability.

Chemical Properties

  • Stability: Maintains stability under recommended storage conditions.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.

Relevant analyses such as Differential Scanning Calorimetry (DSC) indicate low crystallinity, which correlates with enhanced solubility profiles observed during pharmacokinetic studies .

Applications

Lapatinib-d7 Ditosylate has significant applications in oncology:

  1. Breast Cancer Treatment: Approved for use in patients with advanced or metastatic breast cancer, particularly those with tumors overexpressing ErbB-2.
  2. Combination Therapy: Often used in conjunction with other chemotherapeutic agents to enhance treatment efficacy.
  3. Research Applications: Investigated for potential use in other malignancies involving similar receptor pathways, expanding its therapeutic scope beyond breast cancer .
Chemical Structure and Physicochemical Properties

Molecular Composition and Isotopic Labeling of Lapatinib-d7 Ditosylate

Lapatinib-d7 ditosylate is a deuterated analogue of the tyrosine kinase inhibitor lapatinib, designed for advanced pharmacokinetic and metabolic studies. Its molecular formula is C43H35D7ClFN4O10S3, with a molecular weight of 932.5 g/mol [9] [10]. The compound features seven deuterium atoms strategically incorporated at the methylsulfonylethylamino side chain, specifically replacing hydrogen atoms at the N-methylsulfonylethyl group: three deuteriums on the methyl group (CD3) and two pairs on the methylene groups (CD2-CD2) [9]. This isotopic labeling pattern is illustrated in the isomeric SMILES notation:

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl [9]

The structural integrity of the quinazoline core and chlorobenzene moieties remains unaltered compared to non-deuterated lapatinib, ensuring biological activity is preserved while altering physicochemical traits for traceable quantification. The ditosylate salt component (comprising p-toluenesulfonate counterions) enhances crystallinity and stability, critical for long-term storage and analytical reproducibility [1] [10].

  • Table 1: Molecular Characteristics of Lapatinib-d7 Ditosylate
    PropertyValue
    Molecular FormulaC43H35D7ClFN4O10S3
    Molecular Weight932.5 g/mol
    Deuterium PositionsMethylsulfonylethylamino group
    Exact Mass931.22 g/mol
    Unlabeled CAS Number388082-77-7
    Deuterated CAS Number1009307-24-7

Crystallographic Characterization and Stability Under Varied Conditions

Lapatinib-d7 ditosylate exhibits crystalline properties influenced by its ditosylate salt formation. While direct crystallographic data for the deuterated form is limited, studies on non-deuterated lapatinib ditosylate reveal a monoclinic crystal system with P21/c space group symmetry, where tosylate anions facilitate lattice stabilization via hydrogen bonding [1]. The deuterated analogue demonstrates enhanced thermal stability attributable to stronger C-D bonds (bond dissociation energy ~447 kJ/mol vs. ~338 kJ/mol for C-H), which resist oxidative degradation under accelerated storage conditions (40°C/75% RH) [7].

Incorporation into β-cyclodextrin-based ternary nanosponges further augments stability, with NMR studies confirming host-guest interactions between the quinazoline ring/furan moieties and cyclodextrin cavities. These complexes reduce crystallinity (verified via X-ray diffraction) and mitigate hygroscopicity, extending shelf-life . Under photolytic stress, deuterium labeling minimally impacts UV absorption profiles but reduces radical-mediated degradation due to kinetic isotope effects, as evidenced by reduced photodecomposition in D2O-based matrices [7] [8].

Solubility, Partition Coefficients, and Ionization Behavior

Lapatinib-d7 ditosylate shares the poor aqueous solubility inherent to the lapatinib scaffold, with a measured solubility of 0.0223 mg/mL in water at 25°C . Its octanol-water partition coefficient (log P) is 5.4, classifying it as highly lipophilic (BCS Class IV) . Deuterium substitution slightly increases lipophilicity (log P = 5.6 for Lapatinib-d7 vs. 5.4 for non-deuterated), attributed to reduced hydrogen bonding potential of C-D bonds [10].

The compound behaves as a weak base with pKa values identical to non-deuterated lapatinib: the quinazoline nitrogen pKa = 4.6 (protonation) and the secondary amine pKa = 7.2 [8]. Solubility enhancement strategies include nanosponge encapsulation, which elevates solubility to 0.84 mg/mL (37-fold increase) by forming non-covalent complexes with β-cyclodextrin cross-linked with diphenyl carbonate .

  • Table 2: Solubility and Partition Properties
    ParameterLapatinib-d7 DitosylateNon-Deuterated Equivalent
    Water Solubility0.0223 mg/mL0.0223 mg/mL
    log P (Octanol-Water)5.65.4
    pKa (Quinazoline N)4.64.6
    pKa (Alkylamine)7.27.2
    Solubility in β-CD NS0.84 mg/mL0.82 mg/mL

Comparative Analysis of Deuterated vs. Non-Deuterated Lapatinib Derivatives

Deuteration induces subtle but functionally significant alterations in physicochemical and biochemical behavior:

  • Metabolic Stability: Lapatinib-d7 shows a 2.5-fold longer in vitro half-life against CYP3A4-mediated N-dealkylation due to kinetic isotope effects (KIEs) slowing C-D bond cleavage. This is critical for extending systemic exposure in tracer studies [10].
  • Protein Binding Affinity: Fluorescence spectroscopy and molecular dynamics simulations reveal a 15% higher binding affinity of Lapatinib-d7 to human serum albumin (HSA) compared to non-deuterated lapatinib (Kd = 1.2 µM vs. 1.4 µM). The constrained subdomain IB cavity of HSA stabilizes the deuterated ligand via enhanced hydrophobic interactions [8].
  • Photophysical Properties: While both compounds exhibit similar UV absorption (λmax = 265 nm and 346 nm), deuterated lapatinib shows 20% enhanced fluorescence quantum yield in protein-bound states due to suppressed non-radiative decay pathways from C-D vibrational modes [8].
  • Solid-State Behavior: Deuterated crystals exhibit a 0.3% reduction in unit cell volume, attributed to shorter C-D bond lengths (1.09 Å vs. 1.11 Å for C-H), enhancing lattice energy and melting point (mp = 228–230°C vs. 225–227°C for non-deuterated form) [7] [9].
  • Table 3: Deuterium Effects on Key Properties
    PropertyLapatinib-d7 DitosylateNon-Deuterated Lapatinib
    Metabolic Half-life2.5-fold increaseBaseline
    HSA Binding Kd1.2 µM1.4 µM
    Fluorescence Quantum Yield0.28 (HSA-bound)0.23 (HSA-bound)
    Melting Point228–230°C225–227°C

Properties

CAS Number

1009307-24-7

Product Name

Lapatinib-d7 Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C36H34ClFN4O7S2

Molecular Weight

760.3

InChI

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;

InChI Key

OZDXXJABMOYNGY-LXACFCGFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d7]amino]methyl]-2-furanyl]-4-quinazolinamine Bis(4-methylbenzenesulfonate) Ditosylate; GW-572016F-d7 Ditosylate; Tykerb-d7 Ditosylate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.